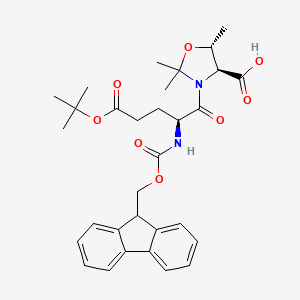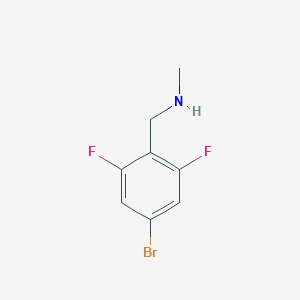 (4-ブロモ-2,6-ジフルオロフェニル)メチルアミン CAS No. 1538138-29-2"
>
(4-ブロモ-2,6-ジフルオロフェニル)メチルアミン CAS No. 1538138-29-2"
>
(4-ブロモ-2,6-ジフルオロフェニル)メチルアミン
概要
説明
(4-Bromo-2,6-difluorophenyl)methylamine is an organic compound with the molecular formula C8H8BrF2N. This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a benzene ring, along with a methylamine group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
科学的研究の応用
(4-Bromo-2,6-difluorophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. It has shown promise in preliminary studies for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,6-difluorophenyl)methylamine typically involves the reaction of 4-bromo-2,6-difluorobenzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (4-Bromo-2,6-difluorophenyl)methylamine can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
化学反応の分析
Types of Reactions
(4-Bromo-2,6-difluorophenyl)methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The compound can undergo reduction to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include 4-hydroxy-2,6-difluorophenylmethylamine and 4-alkoxy-2,6-difluorophenylmethylamine.
Oxidation Reactions: Products include 4-bromo-2,6-difluoronitrobenzene.
Reduction Reactions: Products include 4-bromo-2,6-difluoroaniline.
作用機序
The mechanism of action of (4-Bromo-2,6-difluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing downstream signaling pathways.
類似化合物との比較
(4-Bromo-2,6-difluorophenyl)methylamine can be compared with other similar compounds, such as:
4-Bromo-2,6-difluoroaniline: This compound lacks the methylamine group and has different reactivity and applications.
4-Bromo-2,6-difluorobenzyl chloride: This compound is a precursor in the synthesis of (4-Bromo-2,6-difluorophenyl)methylamine and has different chemical properties.
4-Bromo-2,6-difluorophenol: This compound has a hydroxyl group instead of a methylamine group and is used in different types of chemical reactions.
The uniqueness of (4-Bromo-2,6-difluorophenyl)methylamine lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
特性
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N/c1-12-4-6-7(10)2-5(9)3-8(6)11/h2-3,12H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOPCUCFTWQOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


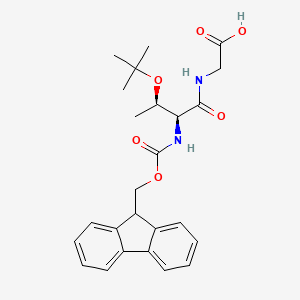
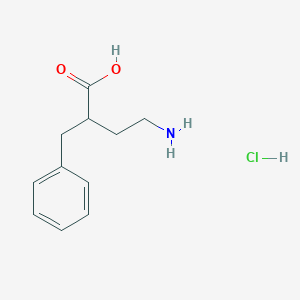
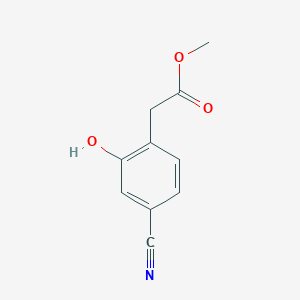
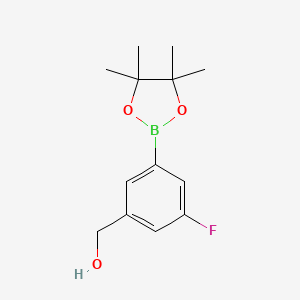
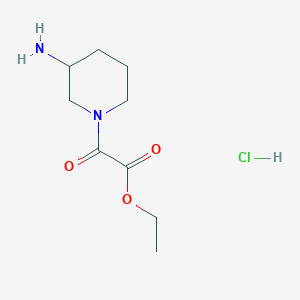
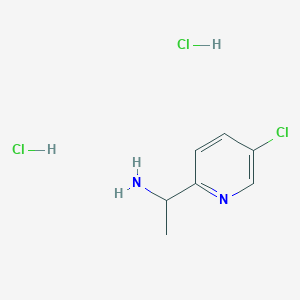
![3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-3a,4,6,6a-tetrahydro-pyrrolo[3,4-d]isoxazole-5-carboxylic acid tert-butyl ester](/img/structure/B1450301.png)
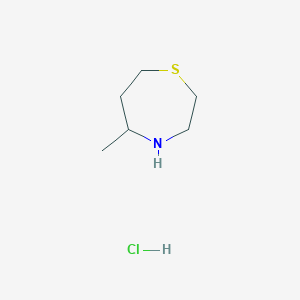

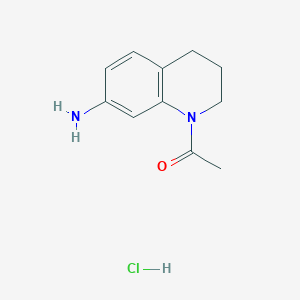
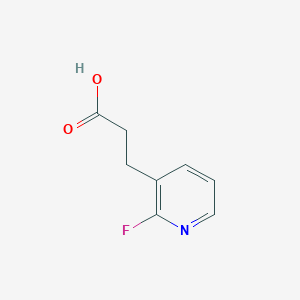
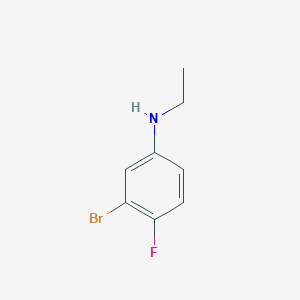
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride](/img/structure/B1450314.png)
